(4-(5-环丙基-1,3,4-恶二唑-2-基)哌啶-1-基)(苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

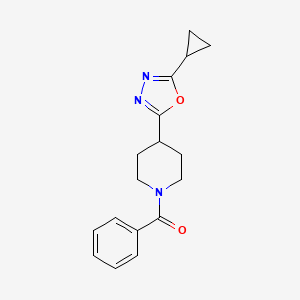

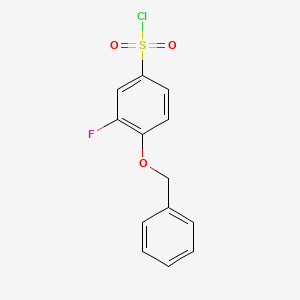

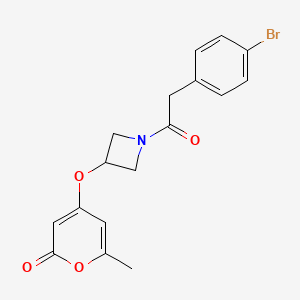

“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone” is a small-molecule compound. It’s part of a class of compounds known as oxadiazoles, which are often used in the development of new pharmaceuticals .

Molecular Structure Analysis

The molecular formula of the compound is C16H18N4O2. The structure includes a piperidine ring attached to a phenyl group and an oxadiazole ring, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 298.346. More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources .科学研究应用

Anti-Cancer Activity

Compounds containing the 1,3,4-oxadiazole ring exhibit multidirectional biological activity. Their anti-proliferative effects, associated with mechanisms such as growth factor inhibition, enzyme inhibition, and kinase modulation, make them promising candidates for cancer treatment . In fact, some derivatives of 1,3,4-oxadiazole have shown greater efficacy than reference drugs in inhibiting cancer cell growth. Researchers are exploring these derivatives as potential new anti-cancer drugs.

Anti-Neuroinflammation

In a previous study, derivatives of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide demonstrated good anti-neuroinflammatory properties. These compounds could potentially be used to treat various inflammatory diseases .

Antifungal Activity

Certain derivatives of 1,3,4-oxadiazole, such as compound 5d, exhibit prominent antifungal activity against various fungi. These compounds may find applications in the development of antifungal agents .

Angiogenesis Inhibition

A specific derivative of 1,3,4-oxadiazole (compound 11) has shown significant inhibition of angiogenesis. This property is crucial in preventing the growth of blood vessels that supply tumors, making it relevant for cancer therapy .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated for their in vitro antitubercular activity. These compounds could potentially contribute to the fight against tuberculosis .

Metabolic Stability and Pharmacokinetics

Compared to other isomeric oxadiazoles, 1,3,4-oxadiazole derivatives exhibit better metabolic stability, water solubility, and lower lipophilicity. These properties enhance their suitability for drug development .

作用机制

Target of Action

Compounds with similar structures have been reported to have various biological activities

Mode of Action

It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways

Pharmacokinetics

The oxadiazole moiety is known to enhance the bioavailability of many drugs

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds

属性

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXOYKDFABUIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)

![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)

methanone](/img/structure/B3015614.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)